Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine
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Overview
Description
Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine: is a chemical compound with an intriguing structure. It combines an acridine moiety with a 1,3,4-thiadiazole ring, making it a promising candidate for various applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
- Start with N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials.
- React 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to obtain 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
- Further react these derivatives with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions can modify functional groups.
Hydrazonoyl halides: Key reagents in the synthesis.
Potassium thiocyanate: , , and : Used in various steps.
Major Products:: The major products include the 1,3,4-thiadiazolyl derivatives formed during the reactions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential as antimicrobial agents.
Biology: Investigating its effects on cellular processes.
Industry: Possible use in pharmaceuticals and other fields.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, affecting cellular functions.
Comparison with Similar Compounds
While there are other thiadiazole derivatives, the unique combination of acridine and 1,3,4-thiadiazole sets Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine apart.
Properties
Molecular Formula |
C16H12N4S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-acridin-9-yl-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H12N4S/c1-10-19-20-16(21-10)18-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,17,18,20) |
InChI Key |
GFEFCEBHDRVGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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